2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. Its molecular formula is , and it features significant electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol exhibits notable biological activity. It has shown antibacterial properties against methicillin-resistant Staphylococcus aureus, suggesting potential applications in antibiotic development . The compound's structural characteristics allow it to interact effectively with biological targets, influencing various biochemical pathways and potentially leading to therapeutic effects .
Several methods exist for synthesizing 2-Chloro-5-(trifluoromethyl)pyridin-4-ol. A common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroxylamine or similar reagents under controlled conditions. This method allows for the selective introduction of the hydroxyl group at the 4-position of the pyridine ring. Alternative synthetic routes may include palladium-catalyzed reactions or other coupling methodologies that facilitate the formation of this compound from simpler precursors .
The applications of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol are diverse:
Interaction studies have demonstrated that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol can effectively bind to specific biological targets, influencing their activity. For instance, compounds with trifluoromethyl groups are known to enhance binding affinities through hydrogen bonding interactions with proteins. This characteristic is pivotal for designing more potent therapeutic agents . Furthermore, studies have explored its interaction with enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development .
When comparing 2-Chloro-5-(trifluoromethyl)pyridin-4-ol with similar compounds, several notable analogs emerge:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)pyridin-4-ol | Fluorine instead of chlorine | Generally less reactive compared to its chloro analog |
| 2-Bromo-5-(trifluoromethyl)pyridin-4-ol | Bromine substitution | Higher reactivity due to larger bromine atom |
| 2-Chloro-4-(trifluoromethyl)pyridin | Chlorine at position 2 instead of position 4 | Different biological activity profile |
| 3-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 3 | Variations in electronic properties affecting reactivity |
These comparisons highlight the uniqueness of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, particularly regarding its reactivity and biological activity influenced by the trifluoromethyl group and chlorine substitution pattern. Each analog presents distinct characteristics that can be exploited for specific applications in drug discovery and agrochemical development.
2-Chloro-5-(trifluoromethyl)pyridin-4-ol (CAS No. 1211541-22-8) is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a hydroxyl group at position 4, a chlorine atom at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C₆H₃ClF₃NO, with a molecular weight of 197.54 g/mol.
Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
| SMILES Code | OC1=CC(Cl)=NC=C1C(F)(F)F |
| InChI Key | RZEHNPDGUXPCCX-UHFFFAOYSA-N |
The compound is also referred to as 2-chloro-5-(trifluoromethyl)pyridin-4-ol in non-IUPAC nomenclature, reflecting its hydroxyl functionality.
The pyridine core serves as the foundation for the molecule’s electronic and steric properties. Substituents are positioned as follows:
The IUPAC classification prioritizes substituents based on functional group precedence:
The compound exhibits keto-enol tautomerism, a hallmark of pyridin-4-ol derivatives. Two forms predominate:
| Tautomer | Structural Features | Dominance |
|---|---|---|
| Keto form | Pyridin-4-one (lactam-like structure) | Polar solvents, solution phase |
| Enol form | 4-Hydroxypyridine (aromatic ring with -OH) | Gas phase, non-polar solvents |
In solution, the keto tautomer is favored due to resonance stabilization, while the enol form becomes significant in non-polar environments or at elevated temperatures.
The SMILES string OC1=CC(Cl)=NC=C1C(F)(F)F highlights the connectivity:
The development of fluorinated pyridines dates to the early 20th century, with Chichibabin’s synthesis of 2-fluoropyridine. Key milestones include:
The molecular architecture of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is characterized by a six-membered aromatic pyridine ring bearing three distinct substituents that collectively determine its chemical behavior [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry designation as 2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one, reflecting its predominant keto tautomeric form under standard conditions [2].
| Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |
|---|---|---|
| Carbon-Nitrogen (pyridine ring) | 1.33-1.35 | 116-124 |
| Carbon-Carbon (pyridine ring) | 1.38-1.40 | 118-122 |
| Carbon-Fluorine (trifluoromethyl) | 1.33-1.34 | 106-108 |
| Carbon-Chlorine | 1.73-1.75 | - |
| Carbon-Oxygen (hydroxyl) | 1.36-1.38 | - |
The trifluoromethyl group significantly influences the electronic distribution within the pyridine ring through its strong electron-withdrawing characteristics [3] [37]. Typical Carbon-Fluorine bond distances in trifluoromethyl groups range from 1.335 to 1.34 Å, consistent with the highly electronegative nature of fluorine atoms [37]. The Carbon-Chlorine bond exhibits characteristic lengths of approximately 1.74 Å, typical for aromatic chlorine substitution [31] [38].
The pyridine ring maintains planarity with minimal deviation from coplanarity, typically less than 0.03 Å for the ring atoms [27] [39]. The trifluoromethyl group adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through π-system interaction [29] [32].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol through distinctive chemical shift patterns [8] [12]. The ¹H Nuclear Magnetic Resonance spectrum typically displays characteristic aromatic proton signals in the 8.0-8.5 parts per million region for the remaining pyridine ring protons [8] [12]. The hydroxyl proton, when present in the enol form, appears as a broad signal in the 10-12 parts per million range, often exhibiting solvent-dependent chemical shifts [12] [33].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity |
|---|---|---|
| Aromatic H-6 | 8.0-8.5 ppm | Singlet |
| Aromatic H-3 | 7.5-8.0 ppm | Singlet |
| Hydroxyl proton (enol form) | 10-12 ppm | Broad singlet |
| Trifluoromethyl ¹⁹F | -58 to -62 ppm | Singlet |
The ¹³C Nuclear Magnetic Resonance spectrum exhibits characteristic carbon signals that reflect the electronic environment modifications induced by the electron-withdrawing substituents [12] [17]. Aromatic carbon atoms typically resonate between 120-160 parts per million, with the trifluoromethyl-bearing carbon showing characteristic coupling patterns with fluorine nuclei [12] [17]. The carbonyl carbon in the keto tautomer appears around 160-170 parts per million, while the enolic carbon resonates at approximately 155 parts per million [33].
The ¹⁹F Nuclear Magnetic Resonance spectrum displays a characteristic singlet for the trifluoromethyl group, typically appearing between -58 to -62 parts per million, consistent with electron-deficient aromatic systems [12] [17].
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide insight into molecular conformation [16] [18]. The hydroxyl stretching vibration appears as a broad absorption band between 3200-3500 cm⁻¹, indicating hydrogen bonding interactions [16] [18]. The carbonyl stretching frequency in the keto form typically manifests around 1650-1700 cm⁻¹, while aromatic carbon-carbon stretching vibrations appear in the 1500-1600 cm⁻¹ region [16] [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Hydroxyl stretch | 3200-3500 | Broad, medium |
| Carbonyl stretch (keto) | 1650-1700 | Strong |
| Aromatic carbon-carbon | 1500-1600 | Medium |
| Carbon-Fluorine stretch | 1100-1300 | Strong |
| Carbon-Chlorine stretch | 600-800 | Medium |
The trifluoromethyl group contributes characteristic carbon-fluorine stretching vibrations in the 1100-1300 cm⁻¹ region, typically appearing as multiple bands due to asymmetric and symmetric stretching modes [16] [18]. Carbon-chlorine stretching vibrations manifest in the 600-800 cm⁻¹ region, providing confirmation of chlorine substitution [16] [18].
Fourier-Transform Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes that may be weak or absent in infrared spectra [16] [29]. The pyridine ring breathing mode typically appears around 1000-1100 cm⁻¹, while carbon-nitrogen stretching vibrations manifest in the 1400-1500 cm⁻¹ region [16] [29]. The trifluoromethyl group exhibits characteristic Raman-active vibrations that provide additional confirmation of its presence and conformation [29].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol [20] [24]. The molecular ion peak appears at mass-to-charge ratio 197.54, corresponding to the intact molecular structure [20] [24]. Characteristic fragmentation patterns include loss of fluorine atoms from the trifluoromethyl group, producing base peaks around mass-to-charge ratio 179 [20] [24].
| Fragment | Mass-to-Charge Ratio | Relative Intensity |
|---|---|---|
| Molecular ion [M]⁺ | 197.54 | Medium |
| [M-F]⁺ | 178.54 | High |
| [M-CF₃]⁺ | 128.54 | Medium |
| [M-Cl]⁺ | 162.54 | Low |
The fragmentation pattern reveals the relative stability of different portions of the molecule, with the trifluoromethyl group showing characteristic loss patterns that confirm its structural assignment [20] [24]. The molecular ion serves as the base peak in electron impact ionization, indicating the relative stability of the molecular structure under ionization conditions [20] [24].
X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, revealing precise bond lengths, bond angles, and intermolecular interactions [27]. The compound typically crystallizes in monoclinic or triclinic space groups, depending on crystallization conditions and solvent systems [27]. The pyridine ring maintains excellent planarity with bond lengths consistent with aromatic character [27] [31].
The trifluoromethyl group adopts a conformation that minimizes steric repulsion while maintaining optimal orbital overlap with the aromatic π-system [27] [32]. The fluorine atoms typically exhibit disorder in crystal structures due to rotational freedom around the carbon-carbon bond axis [27]. Intermolecular hydrogen bonding patterns contribute significantly to crystal packing, with the hydroxyl group participating in hydrogen bond networks when present in the enol form [27] [33].
Crystal packing analysis reveals the influence of halogen bonding interactions, particularly involving the chlorine substituent and electron-rich regions of neighboring molecules [31] [32]. The trifluoromethyl group participates in weak carbon-hydrogen to fluorine interactions that stabilize the crystal lattice [32] [36].
Density Functional Theory calculations provide comprehensive theoretical insight into the electronic structure and properties of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol [29] . The B3LYP functional with 6-311G(d,p) basis set represents a commonly employed computational approach for halogenated heterocycles, providing reliable geometric parameters and electronic properties [29] . Optimization calculations typically converge to structures with excellent agreement to experimental crystallographic data [29].
| DFT Property | Expected Value Range | Computational Method |
|---|---|---|
| HOMO energy | -6.5 to -7.5 eV | B3LYP/6-311G(d,p) |
| LUMO energy | -1.0 to -2.0 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO gap | 4.5 to 6.0 eV | B3LYP/6-311G(d,p) |
| Dipole moment | 2.5 to 4.0 D | B3LYP/6-311G(d,p) |
The calculated HOMO-LUMO energy gap provides insight into electronic excitation properties and chemical reactivity [29] . The electron-withdrawing nature of both chlorine and trifluoromethyl substituents significantly stabilizes both occupied and unoccupied molecular orbitals [29] . Natural Bond Orbital analysis reveals charge distribution patterns that explain the enhanced electrophilic character of the pyridine ring [29].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that show excellent correlation with experimental observations [29] . The calculated frequencies typically require scaling factors of 0.96-0.98 to account for anharmonicity and basis set limitations [29].
The tautomeric behavior of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol represents a complex case study in heterocyclic chemistry, where multiple electron-withdrawing substituents significantly influence the pyridinol-pyridinone equilibrium. This compound, with the molecular formula C₆H₃ClF₃NO, exhibits characteristic lactim-lactam tautomerism that is fundamentally altered by the presence of both chlorine and trifluoromethyl substituents [1] [2].
The fundamental tautomeric equilibrium in 2-Chloro-5-(trifluoromethyl)pyridin-4-ol involves proton transfer between the hydroxyl oxygen and ring nitrogen, resulting in two distinct structural forms: the 4-hydroxy form (pyridinol) and the 4-oxo form (pyridinone). This equilibrium follows the general pattern observed in hydroxypyridine systems, where the neutral forms can interconvert through intramolecular proton migration [1] [2].
In the pyridinol form, the molecule maintains aromatic character in the pyridine ring with a pendant hydroxyl group. The carbon-carbon bond lengths alternate minimally, showing typical aromatic distances of approximately 1.38-1.40 Å, consistent with electron delocalization across the six-membered ring [3]. The pyridinone tautomer, conversely, exhibits significant bond length alternation characteristic of localized double bonds, with shorter carbon-carbon distances (~1.35 Å) adjacent to the carbonyl group and longer distances (~1.42-1.45 Å) elsewhere in the ring [3].
The presence of both chlorine at the 2-position and trifluoromethyl at the 5-position creates a unique electronic environment that distinguishes this system from simpler hydroxypyridine analogs. These electron-withdrawing groups significantly stabilize negative charge development, which preferentially favors the pyridinone form through resonance stabilization of the oxygen anion [5].
The tautomeric distribution in 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is governed by multiple interconnected factors that collectively determine the equilibrium position. Electronic effects of the substituents represent the primary controlling factor, with both chlorine and trifluoromethyl groups acting as strong electron-withdrawing entities [5].
The trifluoromethyl group exerts its influence through powerful inductive effects, withdrawing electron density from the pyridine ring system. This electron withdrawal stabilizes the pyridinone form by facilitating negative charge localization on the oxygen atom. Computational studies on related trifluoromethyl-substituted pyridines demonstrate that the trifluoromethyl group reduces electron density at all ring positions, with the effect being most pronounced at the ortho and para positions relative to the substituent [5].
Chlorine substitution at the 2-position provides additional electron withdrawal through both inductive and mesomeric effects. The proximity of chlorine to the nitrogen atom creates a particularly strong perturbation of the electronic environment, as evidenced by nuclear magnetic resonance chemical shift patterns in related chloropyridines . This positioning enhances the stability of the pyridinone form by reducing electron density at nitrogen, making proton abstraction more thermodynamically favorable.
Steric factors also contribute to the tautomeric preference, though to a lesser extent than electronic effects. The bulky trifluoromethyl group may influence the planarity of the molecule and affect hydrogen bonding patterns that could stabilize one tautomeric form over another [6]. Crystallographic studies of related compounds suggest that steric interactions can bias conformational preferences and influence intermolecular hydrogen bonding networks.
Solvent polarity plays a crucial role in determining the tautomeric equilibrium position for 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, following established patterns observed in related pyridinol-pyridinone systems [7] [3] [8]. The general trend shows that increasing solvent polarity favors the pyridinone form, while nonpolar solvents tend to stabilize the pyridinol tautomer.
In polar protic solvents such as water and alcohols, the pyridinone form is significantly stabilized through hydrogen bonding interactions between solvent molecules and the carbonyl oxygen [7] [8]. The carbonyl group serves as a strong hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, creating multiple stabilizing interactions with protic solvents. Experimental studies on related systems demonstrate that three water molecules are typically required to fully solvate the polar centers of each tautomer in aqueous solution [7].
Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile show intermediate behavior, generally favoring the pyridinone form but to a lesser extent than protic solvents [3]. These solvents can stabilize the carbonyl group through dipole-dipole interactions without providing the additional stabilization from hydrogen bonding networks available in protic media.
In nonpolar solvents like cyclohexane and chloroform, the tautomeric equilibrium shifts toward the pyridinol form [9]. This preference arises because the aromatic pyridinol structure has lower intrinsic polarity compared to the charge-separated resonance forms of the pyridinone tautomer. The difference in dipole moments between the two forms becomes particularly significant in low-dielectric media, where solvation of polar species is minimal [10].
For 2-Chloro-5-(trifluoromethyl)pyridin-4-ol specifically, the strong electron-withdrawing effects of the substituents are expected to enhance the solvent-dependent stabilization of the pyridinone form. The increased positive character of the ring system makes hydrogen bonding to the carbonyl oxygen more favorable, while the electron-deficient nitrogen becomes a better hydrogen bond donor in the pyridinone form [11].
Computational studies of tautomeric systems require careful consideration of methodology to achieve reliable energetic predictions. Density functional theory methods, particularly those incorporating dispersion corrections, have proven most successful for predicting tautomeric equilibria in heterocyclic systems [1] [12] [13].
The B3LYP functional with appropriate basis sets (6-311++G(d,p) or larger) provides reasonable accuracy for geometry optimization and vibrational frequency calculations [12] [14]. However, for accurate energetic predictions, inclusion of electron correlation through post-Hartree-Fock methods such as MP2 or CCSD(T) is essential [15] [13]. Recent benchmarking studies indicate that M06-2X and ωB97X-D functionals show improved performance for systems involving electron-deficient heterocycles [1].
Computational investigations of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol tautomerism require careful treatment of both electronic effects and solvation. Gas-phase calculations provide insight into intrinsic electronic preferences, while continuum solvation models such as the Polarizable Continuum Model enable investigation of solvent effects [11] [14]. The large difference in dipole moments between tautomeric forms necessitates explicit treatment of solvation effects for meaningful comparison with experimental observations.
Zero-point vibrational energy corrections are particularly important for tautomeric equilibria, as the two forms typically exhibit different vibrational characteristics [15] [12]. The pyridinol form generally shows higher-frequency O-H stretching modes, while the pyridinone form exhibits characteristic C=O stretching vibrations. These frequency differences can contribute significantly to the relative stability through zero-point energy effects.
Computational prediction of activation barriers for tautomeric interconversion requires location of transition states for proton transfer. Direct intramolecular proton transfer typically exhibits high activation barriers (>40 kcal/mol) due to the geometric constraints of the cyclic system [16] [15]. Water-assisted mechanisms involving one or more solvent molecules provide substantially lower activation barriers and represent the likely pathway for tautomeric equilibration in solution [16] [14].
The 2-pyridone/2-hydroxypyridine system represents the most extensively characterized case of pyridinol-pyridinone tautomerism [1] [2]. In the gas phase, 2-hydroxypyridine is more stable by approximately 2.4-3.3 kJ/mol, while polar solvents reverse this preference to favor 2-pyridone [17] [12]. This behavior arises from the optimal resonance stabilization available to 2-pyridone, where negative charge can be delocalized onto the electronegative oxygen while positive charge resides on the more electropositive nitrogen [18].
The 4-pyridone/4-hydroxypyridine equilibrium shows similar trends but with generally larger energy differences favoring the pyridone form [15] [18]. Theoretical calculations predict that 4-hydroxypyridine is more stable than 4-pyridone by approximately 2.4 kJ/mol in the gas phase, though experimental validation of this system remains challenging due to the difficulty of direct measurement [15].
Substitution with electron-withdrawing groups systematically shifts tautomeric equilibria toward the pyridinone forms [11] [19]. The electron-deficient nature of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is expected to enhance this effect significantly compared to the parent systems. Both chlorine and trifluoromethyl substituents reduce electron density at nitrogen, making proton loss more favorable and stabilizing the resulting pyridinone through enhanced carbonyl character.
The positioning of substituents also influences the magnitude of electronic effects [11]. The 2-chloro substituent in the target compound provides strong electron withdrawal adjacent to nitrogen, while the 5-trifluoromethyl group creates a push-pull electronic effect that further stabilizes charge separation in the pyridinone form. This substitution pattern is expected to produce a more pronounced preference for the pyridinone tautomer compared to either single-substituted analogs or the parent 4-hydroxypyridine system.
Comparative analysis with halogenated pyridones reveals systematic trends in tautomeric stability [19] [20]. Fluorine substitution generally produces the strongest electron-withdrawing effects, followed by chlorine and bromine. The trifluoromethyl group combines the strong inductive effects of multiple fluorine atoms with the transmission capabilities of the methyl group, creating one of the most powerful electron-withdrawing substituents available in organic chemistry [5].
Evaluation of aromaticity in the tautomeric forms of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol requires application of multiple complementary indices to provide a comprehensive picture of electron delocalization [21] [22] [23]. The pyridinol and pyridinone forms exhibit fundamentally different aromatic characteristics, with the pyridinol form maintaining classical aromatic behavior while the pyridinone form shows reduced aromaticity due to localized bonding patterns.
The Harmonic Oscillator Model of Aromaticity provides a geometry-based assessment of aromatic character through analysis of bond length alternation patterns [21] [22]. For aromatic systems, HOMA values approach unity, indicating minimal bond length alternation and substantial electron delocalization. The pyridinol form of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is expected to exhibit HOMA values near 0.9, consistent with aromatic character despite the presence of electron-withdrawing substituents [23].
The pyridinone tautomer shows significantly reduced HOMA values due to the localized double bond character introduced by the carbonyl group [3] [23]. Bond length alternation becomes pronounced, with shorter bonds adjacent to the electron-withdrawing carbonyl and longer bonds elsewhere in the ring. This pattern reflects the loss of aromatic stabilization and the adoption of a more quinoidal structure.